1,2,7,8-Tetrachloronaphthalene

Description

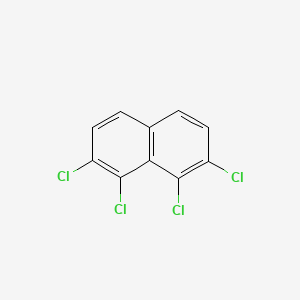

Structure

3D Structure

Properties

IUPAC Name |

1,2,7,8-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-3-1-5-2-4-7(12)10(14)8(5)9(6)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARLUNVQYCQWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164420 | |

| Record name | 1,2,7,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149864-82-4 | |

| Record name | Naphthalene, 1,2,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149864824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,7,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Formation Mechanisms of 1,2,7,8 Tetrachloronaphthalene

Historical Industrial Synthesis and Production

Commercial production of polychlorinated naphthalenes began around 1910 in Europe and the United States. wikipedia.org These mixtures, marketed under trade names such as Halowax in the U.S. and Nibren waxes in Germany, were synthesized through the metal-halide catalyzed chlorination of molten naphthalene (B1677914). wikipedia.orgindustrialchemicals.gov.au The process involved reacting naphthalene with chlorine gas, often in the presence of a catalyst like ferric chloride or antimony pentachloride. industrialchemicals.gov.auresearchgate.net The crude product was then treated with soda ash or caustic soda, followed by fractional distillation under reduced pressure and purification with activated clay. industrialchemicals.gov.au

The degree of chlorination, and thus the physical state of the final product—ranging from oils to waxes and solids—was controlled by the reaction conditions. wikipedia.orgindustrialchemicals.gov.au The global production of PCNs is estimated to have been between 150,000 and 400,000 metric tons. bohrium.comoaepublish.com Production peaked between the 1930s and 1950s but saw a significant decline in the late 1970s and had nearly ceased worldwide by 1983 due to growing environmental and health concerns. wikipedia.orgindustrialchemicals.gov.au

Historically, PCNs were used in a wide array of applications due to their stability, flame retardant, and dielectric properties. industrialchemicals.gov.auoaepublish.com Common uses included:

Cable insulation industrialchemicals.gov.au

Wood preservatives industrialchemicals.gov.au

Engine oil additives industrialchemicals.gov.au

Capacitor fluids industrialchemicals.gov.au

Flame proofing industrialchemicals.gov.au

Moisture-proofing sealants industrialchemicals.gov.au

Table 1: Major Historical Producers and Trade Names of PCNs

| Country/Region | Producer(s) | Trade Name(s) |

| United States | Halowax Corporation (later Union Carbide, Koppers) | Halowax |

| Germany | Bayer | Nibren Waxes |

| United Kingdom | ICI | Seekay |

| France | - | Clonacire |

| Italy | - | Cerifal |

| Poland | - | Woskol |

This table summarizes major historical producers and trade names of PCNs based on available information. wikipedia.orgbohrium.com

Unintentional Formation Processes

Although the intentional production of PCNs has largely been discontinued, they are still unintentionally generated and released into the environment from various anthropogenic sources. mdpi.compops.int

Waste incineration is considered a major contemporary source of PCN emissions. industrialchemicals.gov.aucoastalwiki.org During combustion processes, PCNs can be formed alongside other persistent organic pollutants like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). osti.gov Studies have shown a strong correlation between the formation of certain PCN and PCDF isomers in municipal solid waste incinerator fly ash, suggesting similar formation pathways. osti.gov The amount of PCNs formed in some incinerators has been found to be of the same order of magnitude as PCDD/Fs. osti.gov

The formation of PCNs in combustion can occur through several mechanisms, including the chlorination of naphthalene present in the waste stream. nih.gov Experiments have demonstrated that injecting naphthalene into the post-combustion zone of a reactor can lead to the formation of PCNs. nih.gov The homologue profiles of PCNs in flue gas from waste combustion are often dominated by lower chlorinated congeners. nih.gov

PCNs, including tetrachloronaphthalenes, are unintentionally produced in a variety of industrial thermal processes. rsc.org These include:

Metallurgical industries, such as secondary copper and aluminum smelting and iron ore sintering. nih.govresearchgate.net

The chlor-alkali process for producing chlorine and sodium hydroxide. researchgate.netlsrca.on.ca

As contaminants in commercial polychlorinated biphenyl (B1667301) (PCB) mixtures, due to similar manufacturing processes. industrialchemicals.gov.auresearchgate.net

The total amount of PCNs produced as a byproduct of PCB manufacturing has been estimated to be significant, potentially reaching up to 169 tonnes. industrialchemicals.gov.au In China, an inventory of PCN emissions from waste incineration and metallurgical sources in 2014 estimated a total of 511.6 kg. nih.gov

De novo synthesis is a key pathway for the formation of PCNs in thermal processes. This mechanism involves the formation of complex aromatic compounds from simpler carbonaceous precursors in the presence of a chlorine source. acs.org It is distinct from the simple chlorination of existing naphthalene molecules.

Research has shown that PCNs can be formed from polycyclic aromatic hydrocarbons (PAHs) in the presence of a chlorine donor like copper(II) chloride at elevated temperatures. acs.orgnih.gov The breakdown of larger PAHs can lead to the formation of the naphthalene ring structure, which is then chlorinated. nih.gov The isomer patterns of PCNs formed through de novo synthesis can differ from those produced by direct chlorination of naphthalene, providing clues to the formation mechanism. nih.govnih.gov For example, the condensation of chlorophenols is another proposed precursor pathway for PCN formation in the gas phase of combustion processes. mdpi.comosti.gov

Laboratory Synthesis Methodologies for Specific Tetrachloronaphthalene Congeners

The synthesis of specific PCN congeners, such as 1,2,7,8-tetrachloronaphthalene, is crucial for toxicological research and for use as analytical standards. Various laboratory methods have been developed to achieve this.

One reported synthesis of 2,3,6,7-tetrachloronaphthalene (B127352) involves a cycloaddition reaction of 4,5-dichloro-o-quinodimethane. tandfonline.comtandfonline.com However, attempts to synthesize this isomer by chlorinating 2,3,6,7-tetrakistrimethylsilylnaphthalene were unsuccessful, leading to mixtures of chlorinated and silylated naphthalenes. tandfonline.com

Another approach involves multi-step synthesis from simpler chlorinated precursors. For instance, the degradation of one-side fully-chlorinated 1,2,3,4-tetrachloronaphthalene (B75306) has been studied, showing pathways of hydrodechlorination that can lead to the formation of other tetrachloronaphthalene isomers. rsc.org The synthesis of 2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetracarboxylic acid derivatives has been achieved through the oxidation of perchlorodiazapyrene. google.com

These specific laboratory syntheses are complex and often tailored to produce a single, highly pure congener, in contrast to the historical industrial methods that produced complex mixtures.

Analytical Chemistry and Methodological Advancements for 1,2,7,8 Tetrachloronaphthalene Quantification

Extraction and Cleanup Techniques for Complex Environmental and Biological Matrices

The analysis of 1,2,7,8-tetrachloronaphthalene requires robust extraction and cleanup procedures to isolate it from complex sample matrices such as soil, sediment, air, and biological tissues. The procedures for sample collection, extraction, and cleanup for PCNs are generally comparable to those used for other organohalogenated compounds like dioxins. researchgate.net

Commonly employed extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). helcom.fi For solid samples, Soxhlet extraction using solvents like benzene (B151609) or a mixture of acetone (B3395972) and n-hexane is frequently utilized. copernicus.orgresearchgate.net For water samples, toluene (B28343) is often used as the extraction solvent. nih.gov Air samples are typically collected using high-volume samplers with glass fiber filters for the particle phase and polyurethane foam (PUF) plugs for the gaseous phase. researchgate.net

Following extraction, a multi-step cleanup process is essential to remove interfering compounds. This often involves column chromatography using various adsorbents. researchgate.net A typical cleanup sequence may include:

Acid Treatment: Concentrated sulfuric acid is used to remove a significant portion of interfering organic matter. researchgate.net This is a common step in the analysis of persistent organic pollutants (POPs).

Multi-layer Silica (B1680970) Gel Column: Columns packed with layers of neutral, acidic, and basic silica gel, sometimes impregnated with silver nitrate, are used for fractionation. pjoes.com This helps in separating PCNs from other classes of compounds.

Carbon Chromatography: Activated carbon columns are highly effective for isolating planar compounds like PCNs from non-planar interferences, such as polychlorinated biphenyls (PCBs). researchgate.netinchem.org This step is critical for congener-specific determination, especially at low environmental concentrations. inchem.org

The choice of specific cleanup steps and materials depends on the matrix and the analytical goals. For instance, in the analysis of pine needles, a multi-layer silica gel column loaded with silica gel, KOH-silica gel, H₂SO₄-silica gel, and AgNO₃-silica gel has been used effectively. pjoes.com It is crucial to minimize the use of plastic materials during sampling and storage to prevent adsorption of lipophilic compounds like tetrachloronaphthalenes. helcom.fi

Chromatographic Separation and Detection Methods

Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone of PCN analysis. researchgate.net The choice of chromatographic column and mass spectrometric technique is vital for achieving the necessary selectivity and sensitivity to quantify specific isomers like this compound.

HRGC/HRMS is considered the gold standard for the trace analysis of many persistent organic pollutants, including PCNs, in environmental samples. researchgate.netresearchgate.net This technique offers exceptional sensitivity and selectivity, which is necessary to detect the low levels of these contaminants and to distinguish them from other chlorinated compounds. chromatographyonline.com The analysis is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect the specific mass-to-charge ratios of the target analytes, further enhancing selectivity. pjoes.comresearchgate.net

For the separation of PCN congeners, various capillary columns are employed. A DB-17 column has been successfully used for the analysis of tri- to octachloronaphthalenes. pjoes.com Other studies have utilized nonpolar fused-silica capillary columns, such as the DB-5, for PCN separation. researchgate.net Despite the power of HRGC/HRMS, co-elution of some PCN isomers can still occur on a single chromatographic column, complicating quantification. researchgate.net

Table 1: Example HRGC/HRMS Operating Conditions for PCN Analysis

| Parameter | Condition |

| Instrument | HP 6890 GC / JEOL JMS-700D HRMS |

| Resolution | > 10,000 |

| Ionization Mode | Electron Impact (EI) |

| Monitoring Mode | Selected Ion Monitoring (SIM) |

| GC Column | DB-17 (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium |

| Data sourced from a study on pine trees. pjoes.com |

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an alternative and powerful tool for the analysis of target compounds in complex matrices. nih.gov This technique enhances specificity by performing two stages of mass analysis. A precursor ion specific to the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored by the second mass analyzer. This process significantly reduces background noise and chemical interferences. cdc.gov

GC-MS/MS has been successfully applied to the analysis of a wide range of environmental contaminants, including pesticides, herbicides, and other toxic compounds. nih.govnews-medical.net While HRGC/HRMS is often cited as the definitive method for PCNs, GC-MS/MS offers comparable selectivity and is increasingly used in environmental laboratories for its robustness and slightly lower operational complexity. chromatographyonline.com Its ability to chromatographically separate unwanted contaminants before mass analysis, combined with the use of isotope dilution for recovery correction, ensures high specificity and sensitivity. cdc.gov

Challenges and Progress in Isomer-Specific Analysis of Tetrachloronaphthalenes

A major analytical hurdle in the quantification of tetrachloronaphthalenes is the large number of possible isomers (22 in total) and their similar physicochemical properties, which leads to chromatographic co-elution. nih.govresearchgate.net Standard single-column GC methods often fail to separate all congeners, making accurate isomer-specific quantification difficult. inchem.org For example, studies have reported the co-elution of this compound (CN-41) with other isomers on certain column phases. nih.gov The inability to resolve these isomers can lead to inaccurate risk assessments, as toxicity can vary significantly between congeners.

Significant progress in overcoming these challenges has been made with the advent of comprehensive two-dimensional gas chromatography (GC×GC). researchgate.netresearchgate.net This technique utilizes two different chromatographic columns connected in series, offering greatly enhanced separation power. chromatographyonline.com By combining a non-polar first-dimension column (e.g., DB-5MS) with a shape-selective or polar second-dimension column (e.g., LC-50 or SLB-IL60), many previously co-eluting PCN isomers can be resolved. nih.govresearchgate.net

One study using a DB-5MS and LC-50 column combination successfully separated 22 tetrachloronaphthalene isomers into 18 peaks, with 15 isomers being individually resolved. nih.govresearchgate.net Another approach using Rt-β DEXcst and DB-WAX phases in a GC×GC/qMS system also allowed for the separation of all tetra- to hexachloronaphthalene congeners in a single run without prior fractionation. nih.gov These advanced chromatographic techniques are critical for obtaining accurate congener profiles in technical mixtures and environmental samples. researchgate.netnih.gov

Table 2: Co-eluting Tetrachloronaphthalene Isomer Groups on a Single Column

| Isomer Group | Congener Numbers |

| Group 1 | 1,2,5,7- / 1,2,4,6- / 1,2,4,7- |

| Group 2 | 1,3,6,8- / 1,2,5,6- |

| Group 3 | 1,2,3,5- / 1,3,5,8- |

| Group 4 | 1,2,3,4- / 1,2,3,7- |

| Group 5 | 1,2,5,8- / 1,2,6,8- |

| Data sourced from HRGC/HRMS analysis of Halowax mixtures. researchgate.net |

Development of Novel Analytical Approaches and Fragment Constant Methodologies for Environmental Partitioning

Beyond improving separation and detection, research has also focused on novel analytical methods and predictive models for understanding the environmental behavior of PCNs. A notable development is the use of liquid chromatography-atmospheric pressure photoionization-mass spectrometry (LC-APPI-MS/MS) for the determination of PCNs in water. researchgate.net This method provides high sensitivity, with instrumental detection limits in the low picogram range, and represents a viable alternative to GC-based methods for certain applications. researchgate.net

In parallel, predictive models have been developed to estimate key physicochemical properties that govern the environmental fate and transport of chemicals. The fragment constant method is one such approach used to predict the octanol-air partition coefficient (Kₒₐ) for persistent organic pollutants, including PCNs. aip.orgpsu.edu This method is based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent fragments. psu.edu By developing models based on a few fragment constants and structural correction factors, researchers can estimate Kₒₐ values at different temperatures without the need for costly and time-consuming experimental measurements. aip.orgacs.org This is particularly valuable for the vast number of PCN congeners for which experimental data are unavailable. acs.org These predictive models are crucial tools for environmental fate assessment and risk analysis.

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

| This compound | This compound |

| PCN | Polychlorinated Naphthalene (B1677914) |

| PCB | Polychlorinated Biphenyl (B1667301) |

| CN-41 | This compound |

| TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) |

| HCB | Hexachlorobenzene |

| HCH | Hexachlorocyclohexane |

| DDT | Dichlorodiphenyltrichloroethane |

| PAH | Polycyclic Aromatic Hydrocarbon |

Environmental Degradation and Biotransformation of 1,2,7,8 Tetrachloronaphthalene

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,2,7,8-tetrachloronaphthalene, these pathways primarily include photolysis, atmospheric oxidation, and chemical dechlorination.

As aromatic compounds, polychlorinated naphthalenes can absorb ultraviolet (UV) radiation, which can lead to their photodegradation. This process involves the breakdown of the molecule upon absorption of light energy. The delocalized electrons in the naphthalene (B1677914) ring system can absorb UV light, leading to the excitation of electrons and potentially causing the cleavage of carbon-chlorine bonds or the breakdown of the aromatic rings. The rate and extent of photolysis are influenced by factors such as light intensity, wavelength, and the presence of other substances in the environment that can act as photosensitizers or quenchers.

In the atmosphere, this compound can be subject to oxidation, primarily initiated by hydroxyl radicals (•OH). These highly reactive species can attack the aromatic rings, leading to the formation of hydroxylated intermediates, which can subsequently undergo further degradation. The atmospheric lifetime of chlorinated naphthalenes is determined by their reaction rates with these oxidants.

Chemical dechlorination is an abiotic process where chlorine atoms are removed from the naphthalene structure. This can occur under reducing conditions in the presence of certain minerals or metals. For instance, zero-valent metals, such as iron (ZVI), can serve as electron donors to facilitate the reductive dechlorination of chlorinated organic compounds. While specific studies on this compound are limited, the principles of abiotic reductive dechlorination observed for other chlorinated hydrocarbons, such as chlorinated ethenes and benzenes, may apply. In these processes, the chlorinated compound accepts electrons from the reducing agent, leading to the cleavage of a carbon-chlorine bond and its replacement with a hydrogen atom. This process can be influenced by environmental factors such as pH and the presence of other electron acceptors. The reaction pathways can be complex, potentially leading to a variety of less chlorinated naphthalenes or other degradation products.

Biotic Degradation and Bioremediation Potential

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The potential for bioremediation of sites contaminated with this compound is an area of active research.

The microbial degradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, a key process is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor in their respiration. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen. Bacteria from the phylum Chloroflexi, particularly species of Dehalococcoides, are known to be involved in the reductive dechlorination of various chlorinated aromatic compounds.

Under aerobic conditions, the degradation of aromatic compounds like naphthalene is often initiated by oxygenase enzymes. These enzymes incorporate oxygen into the aromatic ring, leading to the formation of dihydrodiols, which can then be further metabolized. The presence of chlorine atoms on the naphthalene ring, as in this compound, can make the molecule more resistant to this type of initial attack. However, some microorganisms have been shown to degrade other chlorinated naphthalenes.

While studies specifically detailing the microbial metabolism of this compound are scarce, research on other tetrachloronaphthalene isomers provides some insight. For example, studies on the metabolism of 1,2,3,4-tetrachloronaphthalene (B75306) have been conducted in animal models, which can sometimes provide clues to environmental biotransformation pathways.

Identifying the intermediate and final products of biotransformation is crucial for understanding the degradation pathway and assessing the potential for complete mineralization. For naphthalene, common metabolites include cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, salicylic (B10762653) acid, and catechol nih.gov.

In the case of chlorinated naphthalenes, hydroxylation is a potential biotransformation step. For instance, when 1,2,3,4-tetrachloronaphthalene was administered to pigs, phenolic metabolites such as 5,6,7,8-tetrachloro-1-naphthol and 5,6,7,8-tetrachloro-2-naphthol were identified nih.gov. This suggests that hydroxylation of the aromatic ring can occur even in the presence of multiple chlorine substituents. It is plausible that microbial systems could produce similar hydroxylated intermediates from this compound. Further degradation would likely proceed through ring cleavage of these hydroxylated intermediates.

Below is a table summarizing potential biotransformation products based on studies of related compounds.

| Parent Compound | Organism/System | Potential Biotransformation Products |

| Naphthalene | Various Microorganisms | cis-1,2-Dihydroxy-1,2-dihydronaphthalene, 1-Naphthol, Salicylic acid, Catechol nih.gov |

| 1,2,3,4-Tetrachloronaphthalene | Pig | 5,6,7,8-Tetrachloro-1-naphthol, 5,6,7,8-Tetrachloro-2-naphthol nih.gov |

This table is for illustrative purposes and is based on the degradation of related compounds, not specifically this compound.

The enzymatic machinery involved in the biodegradation of chlorinated aromatic compounds is diverse. For the initial steps of aerobic degradation of naphthalene, naphthalene dioxygenase (NDO) is a key enzyme frontiersin.org. This multi-component enzyme system catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol frontiersin.org. The subsequent steps are catalyzed by enzymes such as dehydrogenases, dioxygenases that cleave the aromatic ring, isomerases, and hydrolases frontiersin.org.

In anaerobic reductive dechlorination, enzymes known as reductive dehalogenases are critical. These enzymes catalyze the removal of chlorine atoms and their replacement with hydrogen. The genes encoding these enzymes have been identified in various dechlorinating bacteria.

The table below lists key enzyme types involved in the degradation of naphthalene and other chlorinated aromatic compounds, which are likely relevant to the biodegradation of this compound.

| Enzyme Type | Function | Relevance to this compound Degradation |

| Naphthalene Dioxygenase | Initiates aerobic degradation of naphthalene by adding two hydroxyl groups to the ring. | Potentially involved in the initial aerobic attack on the tetrachloronaphthalene molecule. |

| Dehydrogenases | Further oxidizes the dihydrodiol intermediates. | A necessary step in the aerobic degradation pathway following initial oxygenation. |

| Ring-Cleavage Dioxygenases | Cleave the aromatic ring of dihydroxylated intermediates. | Essential for breaking down the core structure of the naphthalene molecule. |

| Reductive Dehalogenases | Catalyze the removal of chlorine atoms under anaerobic conditions. | Key enzymes for the detoxification of this compound in anoxic environments. |

Theoretical Studies on Degradation Mechanisms (e.g., Density Functional Theory Calculations)

Detailed theoretical studies, particularly those employing Density Functional Theory (DFT), on the degradation mechanisms of this compound are not extensively available in publicly accessible scientific literature. Such studies are crucial for a comprehensive understanding of the environmental fate of this compound, as they can predict reaction pathways and the feasibility of different degradation processes at a molecular level.

In the absence of specific research on this compound, we can infer the methodologies and potential insights that would be derived from such theoretical investigations based on studies of other polychlorinated aromatic compounds.

Theoretical and computational chemistry, with DFT being a prominent method, serves as a powerful tool to investigate the degradation of persistent organic pollutants. These studies can elucidate complex reaction mechanisms that are challenging to observe experimentally. For this compound, DFT calculations could be applied to explore various degradation scenarios, including:

Reductive Dechlorination: This is a key degradation pathway for many polychlorinated compounds. DFT calculations can be used to determine the bond dissociation energies of the carbon-chlorine (C-Cl) bonds at the different positions on the naphthalene ring. This would help in predicting which chlorine atom is most likely to be removed first. The position of the chlorine atoms influences the electron distribution in the aromatic system, and thus the strength of the C-Cl bonds.

Oxidative Degradation: Theoretical models can simulate the attack of radical species, such as hydroxyl radicals (•OH), on the this compound molecule. These calculations can identify the most probable sites of radical attack and the subsequent reaction pathways, including the formation of hydroxylated and other oxygenated intermediates. The energies of the transition states and the reaction enthalpies can be calculated to assess the kinetic and thermodynamic feasibility of these pathways.

Photodegradation: DFT can be used to study the electronic properties of this compound, such as its absorption spectrum. This information is vital for understanding its potential for photodegradation. By calculating the energies of the excited states, researchers can predict the likelihood of bond cleavage upon absorption of light.

A hypothetical DFT study on the reductive dechlorination of this compound might yield data such as the bond dissociation energies (BDEs) for the C-Cl bonds at positions 1, 2, 7, and 8. Such data would be instrumental in predicting the initial steps of its degradation.

Table 1: Hypothetical Bond Dissociation Energies for C-Cl Bonds in this compound

| Chlorine Position | C-Cl Bond Dissociation Energy (kJ/mol) |

| 1 | Value |

| 2 | Value |

| 7 | Value |

| 8 | Value |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound degradation was not found.

Further computational studies could also investigate the reaction energies for subsequent dechlorination steps, providing a more complete picture of the degradation pathway. The insights gained from such theoretical studies would be invaluable for developing and optimizing remediation strategies for environments contaminated with this compound and other related polychlorinated naphthalenes.

Ecotoxicological Mechanisms and Environmental Implications Excluding Human Clinical Data

Molecular and Cellular Mechanisms in Non-Human Biological Systems

1,2,7,8-Tetrachloronaphthalene, a member of the polychlorinated naphthalenes (PCNs) family, is recognized for its ability to interact with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor crucial in regulating biological responses to various environmental contaminants. The molecular structure of certain PCN congeners, particularly those with a higher degree of chlorination, allows them to bind to and activate the AhR, initiating a cascade of downstream cellular events. nih.gov

Upon binding by a ligand like this compound, the cytosolic AhR complex undergoes a conformational change. This allows it to translocate into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.com This AhR/ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) located in the promoter regions of target genes, thereby altering their expression. mdpi.commdpi.com The toxicological effects of many dioxin-like compounds, including certain PCNs, are mediated through this AhR-dependent pathway. nih.gov While PCNs are generally considered weaker AhR agonists compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), their environmental persistence and bioaccumulation potential make their contribution to the total toxic equivalent (TEQ) significant. nih.gov

A primary and well-documented consequence of AhR activation by compounds such as this compound is the induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. The gene for CYP1A1 contains DREs in its promoter region, making it a principal target of the activated AhR/ARNT complex. researchgate.net The binding of the complex to these DREs initiates the transcription of the CYP1A1 gene, leading to increased synthesis of the CYP1A1 enzyme. nih.gov

This enzyme induction is a key component of the cellular detoxification system, as CYP1A1 is involved in the metabolism of xenobiotics. However, this process can also lead to metabolic activation, where the parent compound is transformed into more toxic and reactive intermediates. nih.gov Studies on various PCN congeners have confirmed their ability to induce CYP1A1. For instance, persistent hexachloronaphthalene isomers have been shown to cause significant CYP1A1 induction in multiple test systems. who.int Similarly, exposure of juvenile rainbow trout to 1,2,3,5,7-pentachloronaphthalene (B3061118) resulted in a significant up-regulation of cyp1a1 gene expression in the liver, confirming the activation of this pathway in aquatic organisms. nih.gov

The interaction of this compound with the AhR and the subsequent induction of CYP1A1 can lead to the generation of reactive oxygen species (ROS) and the onset of oxidative stress. who.int The catalytic cycle of CYP enzymes can become "uncoupled," leading to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA.

Research has demonstrated that chlorinated naphthalenes can alter lipid peroxidation and the activities of antioxidant enzymes in rats, which is indicative of increased oxidative stress. who.int The link between AhR activation and oxidative stress is well-established for dioxin-like compounds. nih.gov This cellular stress is considered a significant mechanism contributing to the toxicological effects of these contaminants in non-human biological systems, potentially leading to adverse outcomes in exposed wildlife populations. nih.govsemanticscholar.org

Congener-Specific Potency and Structure-Activity Relationships in Ecotoxicology

The ecotoxicological potency of PCNs is highly dependent on the number and position of chlorine atoms on the naphthalene (B1677914) rings, a concept known as structure-activity relationship (SAR). Congeners with four or more chlorine atoms, such as this compound, are generally more persistent and elicit more significant toxicological responses. nih.gov

The planarity of the molecule is a key factor in determining its ability to bind to the AhR. Congeners that can adopt a coplanar configuration, similar to TCDD, tend to be more potent AhR agonists. This structural similarity allows for a better fit into the ligand-binding pocket of the receptor. nih.gov The relative potencies (REPs) of PCNs are often compared to TCDD and are used to calculate toxic equivalency factors (TEFs) for risk assessment. Studies have shown that the REPs for various PCNs can range from 10⁻⁷ to 10⁻³, with some congeners having potencies comparable to dioxin-like polychlorinated biphenyls (PCBs). nih.gov Furthermore, research on bioaccumulation in the Baltic Sea indicated that congeners with 2,3,6,7-substitution patterns and those lacking adjacent hydrogen-substituted carbon atoms tended to have higher biomagnification factors, highlighting how specific structural features influence environmental fate. diva-portal.org

Bioaccumulation and Trophic Transfer Dynamics in Ecological Food Webs

Due to their lipophilic (fat-loving) and persistent nature, PCNs, including this compound, are prone to bioaccumulation in organisms and biomagnification through food webs. nih.gov The extent of bioaccumulation generally increases with the degree of chlorination. who.int Congeners with four to seven chlorine atoms, in particular, exhibit prolonged retention in biological tissues and are subject to biomagnification in natural food webs. nih.gov

Recent studies in polar marine ecosystems have provided detailed insights into the trophic transfer of these compounds. In both Arctic and Antarctic benthic food webs, tetra-, penta-, and hexa-chlorinated naphthalenes demonstrated significant biomagnification trends. acs.org The Trophic Magnification Factor (TMF) is a key metric used to quantify this phenomenon; a TMF greater than 1 indicates that the chemical's concentration increases with each step up the food chain. scispace.com For example, in the Antarctic, the TMF for tetrachloronaphthalenes (Tetra-CNs) was calculated to be 1.62, indicating a strong potential for biomagnification. acs.org This process can lead to high concentrations of these contaminants in top predators, posing a risk to their health and the stability of the ecosystem.

| PCN Homologue Group | TMF in Arctic Food Web | TMF in Antarctic Food Web |

|---|---|---|

| Mono-CNs | 0.57 | 1.07 |

| Di-CNs | 0.64 | 1.39 |

| Tri-CNs | 0.64 | 1.54 |

| Tetra-CNs | 0.79 | 1.62 |

| Penta-CNs | 1.01 | 2.04 |

| Hexa-CNs | 1.07 | 2.15 |

Ecological Risk Assessment Methodologies for PCNs

Assessing the ecological risk of PCNs involves methodologies that integrate their environmental fate, bioaccumulation potential, and toxicity. A crucial tool in this process is the use of multimedia fugacity models, which predict the partitioning and distribution of chemicals in different environmental compartments like air, water, soil, and sediment. nih.govnih.gov

For dioxin-like compounds such as this compound, the risk assessment often employs the Toxic Equivalence (TEQ) approach. This method uses congener-specific Toxic Equivalency Factors (TEFs) to express the toxicity of a mixture of related compounds in terms of a single, well-studied compound, usually TCDD. nih.gov By multiplying the concentration of each congener by its TEF and summing the results, a total TEQ for the mixture can be calculated, providing a comprehensive measure of the potential dioxin-like toxicity. nih.govacs.org

Regulatory bodies, such as Environment Canada, conduct screening assessments to evaluate the potential harm of chemicals to the environment. Their assessment concluded that PCNs with two to eight chlorine atoms may have immediate or long-term harmful effects on the environment and its biological diversity, leading to risk management actions. canada.ca These assessments combine data on persistence, bioaccumulation, and inherent toxicity to determine whether a substance poses a significant risk to ecosystems. canada.ca

Regulatory Science and Policy Implications for 1,2,7,8 Tetrachloronaphthalene

Listing and Management under International Conventions (e.g., Stockholm Convention on POPs)

The primary international treaty governing the management of 1,2,7,8-Tetrachloronaphthalene is the Stockholm Convention on Persistent Organic Pollutants (POPs). Recognizing the significant adverse effects of PCNs on human health and the environment, the Conference of the Parties to the Stockholm Convention decided in May 2015 to list several groups of chlorinated naphthalenes, including tetrachlorinated naphthalenes, for global restriction and elimination. nih.govpops.intchegg.com

Polychlorinated naphthalenes, which encompass dichlorinated naphthalenes through octachlorinated naphthalene (B1677914), were added to two key annexes of the convention:

Annex A (Elimination): Parties to the convention must take measures to eliminate the production and use of chemicals listed in this annex. acs.org For PCNs, there is a specific exemption for their use as intermediates in the production of polyfluorinated naphthalenes, including octafluoronaphthalene. nih.govpops.int This measure is intended to prevent the re-introduction of these chemicals for commercial use. umed.pl

Annex C (Unintentional Production): This listing requires parties to take measures to reduce and ultimately eliminate the unintentional release of these chemicals. acs.org PCNs are known to be unintentionally generated during high-temperature industrial processes, particularly those that also produce polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF), such as waste incineration. umed.pl Therefore, control measures implemented to reduce dioxin and furan (B31954) emissions are also expected to reduce PCN releases. umed.pl

The Persistent Organic Pollutants Review Committee (POPRC), the scientific body of the Stockholm Convention, evaluated the risk profile for chlorinated naphthalenes and concluded that they are likely to lead to significant adverse human health and environmental effects due to their potential for long-range environmental transport, warranting global action. umed.pluea.ac.uk The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal also provides technical guidelines for the environmentally sound management of wastes containing or contaminated with PCNs. crimsonpublishers.com

The management strategy under these conventions necessitates that signatory nations develop and implement national action plans. This includes creating inventories of PCN sources and releases to establish a baseline for reduction strategies. mdpi.comisotope.com

Table 1: Listing of Polychlorinated Naphthalenes under the Stockholm Convention

| Convention Annex | Requirement | Specifics for Tetrachloronaphthalenes |

| Annex A | Elimination of Production and Use | Listed as part of polychlorinated naphthalenes; production and use are to be eliminated. A specific exemption exists for use as an intermediate in the production of polyfluorinated naphthalenes. nih.govpops.intacs.org |

| Annex C | Reduction of Unintentional Releases | Listed as an unintentionally produced POP. Parties must take measures to reduce releases from anthropogenic sources, such as industrial high-temperature processes. acs.orgumed.pl |

Global Emission Inventories and Projections

Understanding the scale and sources of this compound emissions is critical for effective global regulation. Emission inventories are compiled for the entire group of PCNs. A comprehensive 2024 study traced historical and projected future emissions of PCNs.

Historically, an estimated 468,014 tonnes of PCNs were emitted from their intentional production and use between 1912 and 1987. springernature.comeurl-pops.eu The vast majority of these historical emissions (99.4%) entered the atmosphere. springernature.com

Since the cessation of intentional production, the primary source of PCN emissions is unintentional formation from industrial and combustion processes. For the period between 2000 and 2020, total unintentional emissions were estimated at 11,534 tonnes. springernature.comeurl-pops.eueuropa.eu

Current Emissions (2020): In 2020, global emissions of PCNs were estimated to be 293.5 tonnes. springernature.comeurl-pops.eueuropa.eu The dominant source of these emissions was municipal waste incineration, accounting for a significant majority (98.0%) of the total. springernature.comeurl-pops.eu Geographically, West Central Asia was identified as the major emitting region. springernature.comeurl-pops.eu

Future Projections (to 2050): Projections for future PCN emissions show significant variability, contingent on global industrial development and waste management practices. Modeling studies predict that future emissions could fluctuate, with potential outcomes ranging from a 29% decrease to a 347% increase by 2050. springernature.comeurl-pops.eueuropa.eu This wide range highlights the importance of implementing the control measures stipulated under the Stockholm Convention to curb future releases.

Table 2: Global Emission Data for Polychlorinated Naphthalenes (PCNs)

| Time Period | Estimated Total Emissions | Primary Source(s) | Key Findings |

| 1912–1987 | 468,014 tonnes | Intentional Production and Use | The majority of emissions occurred during product use and entered the atmosphere. springernature.comeurl-pops.eu |

| 2000–2020 | 11,534 tonnes | Unintentional Industrial Processes | Reflects emissions after the phase-out of intentional production. springernature.comeurl-pops.eueuropa.eu |

| 2020 | 293.5 tonnes | Municipal Waste Incineration (98.0%) | West Central Asia identified as the highest emitting region. springernature.comeurl-pops.eu |

| Projections to 2050 | -29% to +347% change from 2020 levels | Unintentional Industrial Processes | Projections vary widely based on future industrial and waste management scenarios. springernature.comeurl-pops.eueuropa.eu |

Identification of Research Gaps in Regulatory Science

Despite the inclusion of PCNs in the Stockholm Convention, several knowledge gaps remain that are relevant to refining regulatory science and ensuring effective policy implementation.

Toxicological Data and Risk Assessment: There is a significant deficit in toxicological data for many individual PCN congeners. umed.ploaepublish.com Much of the current understanding is based on the effects of commercial mixtures or a few specific congeners. umed.pl A key research need is to investigate the effects of chronic, low-level dietary intake of the higher chlorinated PCNs that are most persistent in the food chain and human tissues. umed.pl The lack of congener-specific toxicity data complicates risk assessments, as the composition of PCN mixtures in the environment differs from the original commercial products and can change over time. uea.ac.uk

Environmental Monitoring and Inventories: There is a notable lack of data on PCN levels in various environmental compartments and consumer products, particularly in developing regions like Africa. nih.gov Establishing robust inventories and monitoring programs in these areas is crucial for a complete global picture of PCN distribution and for enabling these countries to meet their obligations under the Stockholm Convention. nih.gov The development of monitoring capacity in developing countries and countries with economies in transition has been identified as a specific need. umed.pl

Analytical Methods: While analytical techniques have advanced, challenges remain in accurately quantifying all 75 PCN congeners, especially at the low concentrations found in environmental samples. Further development is needed to improve the sensitivity and accuracy of methods for complex matrices like soil and biota, and to differentiate between closely related congeners that may have different toxicities.

Understanding Unintentional Sources: While major sources like waste incineration are known, a more detailed quantification of PCN releases from other thermal processes (e.g., cement production, secondary aluminum smelting) is needed. eurl-pops.eu Better characterization of emission factors from these sources would improve the accuracy of global emission inventories and help target reduction efforts more effectively.

Cumulative Risk Assessment: Humans and wildlife are exposed to a complex mixture of dioxin-like compounds, including PCNs, PCBs, and PCDD/Fs. A significant research gap exists in understanding the cumulative risks from combined exposure to these substances. umed.pl Regulatory science needs to move towards assessment frameworks that can account for the additive or synergistic effects of these similarly acting pollutants.

Addressing these research gaps will enhance the scientific foundation for risk assessment, support the development of more effective management strategies, and aid in evaluating the long-term effectiveness of international conventions in protecting human health and the environment from compounds like this compound.

Q & A

Q. What are the recommended analytical methods for detecting 1,2,7,8-Tetrachloronaphthalene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are commonly used, with calibration standards prepared in toluene or cyclohexane matrices (e.g., 50 µg/mL solutions). Isotopically labeled analogs (e.g., ¹³C-labeled compounds) improve quantification accuracy by correcting for matrix effects .

Q. How can researchers synthesize this compound in laboratory settings?

Halogenation of naphthalene derivatives using chlorinating agents (e.g., Cl₂ or sulfuryl chloride) under controlled temperatures and inert atmospheres is a typical approach. Reaction conditions must optimize regioselectivity to favor the 1,2,7,8-isomer, which requires precise stoichiometric ratios and catalytic systems .

Q. What are the primary environmental pathways for this compound?

As a polychlorinated naphthalene (PCN), it exhibits high hydrophobicity (log Kow >5), leading to strong sorption to organic matter in soils and sediments. Its persistence is influenced by slow microbial degradation and resistance to hydrolysis. Monitoring studies prioritize soil-water partitioning and bioaccumulation in aquatic organisms .

Advanced Research Questions

Q. How does the isomer-specific configuration of this compound affect its reactivity and environmental persistence compared to other PCN isomers?

The 1,2,7,8-isomer’s chlorine substitution pattern reduces steric hindrance, increasing susceptibility to electrophilic substitution reactions. However, its symmetry (C₂ axis) may slow enzymatic degradation compared to asymmetric isomers like 1,2,3,4-Tetrachloronaphthalene. Computational modeling (e.g., DFT) can predict reactivity differences .

Q. What experimental designs are effective for resolving NMR signal complexities in this compound?

Zero-field NMR with symmetry-adapted simulations is critical due to overlapping proton signals from equivalent Cl substituents. For example, fitting spectra to a four-spin cluster model with C₂ symmetry improves resolution, as demonstrated in studies of structurally similar chlorinated adducts .

Q. How can researchers assess the thermodynamic stability of this compound relative to other PCNs?

Combustion calorimetry or differential scanning calorimetry (DSC) measures enthalpy of formation (ΔfH°). Comparative studies with isomers (e.g., 1,3,6,8-Tetrachloronaphthalene) reveal stability trends linked to resonance effects and bond dissociation energies .

Q. What methodologies quantify the soil-water partitioning behavior of this compound under varying environmental conditions?

Batch equilibrium experiments using spiked soil samples (e.g., OECD Guideline 106) determine partition coefficients (Kd). Studies on nontoxic dioxin analogs (e.g., 1,2,7,8-TCDD) suggest that organic carbon content and pH significantly influence mobility, with log Koc values >4.5 indicating low leaching potential .

Methodological Notes

- Standardization : Use certified reference materials (e.g., Wellington Laboratories’ 50 µg/mL solutions) for calibration .

- Data Gaps : Limited isomer-specific toxicity data necessitate cross-referencing structural analogs (e.g., chlorinated dioxins) for risk assessments .

- Contradictions : While focuses on dioxins, their transport mechanisms provide a proxy for PCNs but may underestimate bioaccumulation factors due to differences in molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.